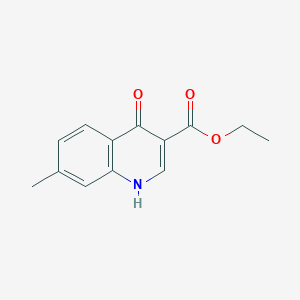
hepta-2,4-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hepta-2,4-dienamide is a type of multi-substituted conjugated diene . It is useful as an intermediate for the synthesis of various biologically active compounds and functional materials . The molecular formula of hepta-2,4-dienamide is C7H11NO .
Synthesis Analysis
The one-pot synthesis of multi-substituted 2,4-butadienes, including hepta-2,4-dienamide, can be achieved via the reaction of ketene dithioacetal with a variety of aromatic ketone compounds . For instance, complete stereoselective (2Z,4E)-2,4-dienamide was obtained from the reaction of ketene dithioacetal with 4-methoxyacetophenone in the presence of sodium hydroxide as a base in DMSO .Molecular Structure Analysis
The structure of hepta-2,4-dienamide has been established through spectroscopic data and X-ray analysis . The molecular weight of hepta-2,4-dienamide is 125.17 Da .Chemical Reactions Analysis
The synthesis of hepta-2,4-dienamide involves a cascade reaction. This includes the addition of ketene dithioacetal to a ketone compound, elimination of methylthiolate anion from the ketene dithioacetal, subsequent intramolecular cyclization, and ring opening reaction by readdition of methylthiolate anion .Physical And Chemical Properties Analysis
Hepta-2,4-dienamide has a molecular weight of 125.17 Da . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of hepta-2,4-dienamide can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-bromo-1-butene", "acryloyl chloride", "sodium hydride", "N,N-dimethylformamide", "ammonium chloride", "sodium hydroxide", "acetic acid", "hexane", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 2-bromo-1-butene is reacted with sodium hydride in N,N-dimethylformamide to form the corresponding alkene intermediate.", "Step 2: The alkene intermediate is then reacted with acryloyl chloride in the presence of a catalytic amount of ammonium chloride to form the corresponding enone intermediate.", "Step 3: The enone intermediate is then treated with sodium hydroxide in water to form the corresponding dienone intermediate.", "Step 4: The dienone intermediate is then reacted with acetic acid in the presence of a catalytic amount of ammonium chloride to form the corresponding dienamide intermediate.", "Step 5: The dienamide intermediate is purified by column chromatography using a hexane/ethyl acetate solvent system to yield the final product, hepta-2,4-dienamide." ] } | |
Numéro CAS |
1000537-57-4 |
Nom du produit |
hepta-2,4-dienamide |
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6156173.png)